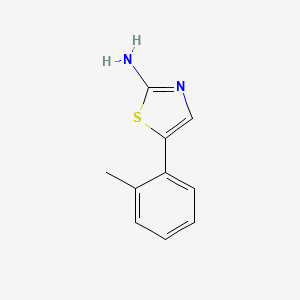

5-(2-Methylphenyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-4-2-3-5-8(7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSALWMKCUJWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183394-92-4 | |

| Record name | 5-(2-methylphenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation Techniques for 5 2 Methylphenyl 1,3 Thiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 5-(2-Methylphenyl)-1,3-thiazol-2-amine is expected to show distinct signals corresponding to the protons of the 2-methylphenyl group, the thiazole (B1198619) ring, and the amine group.

Amine Protons (-NH₂): A broad singlet is anticipated, typically in the range of δ 5.0-7.5 ppm. The chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Aromatic Protons (2-Methylphenyl group): The four protons on the tolyl ring would appear in the aromatic region (δ 7.0-7.5 ppm). Due to their proximity and distinct electronic environments, they would likely present as a complex multiplet.

Thiazole Proton (-CH): The single proton at the 4-position of the thiazole ring is expected to appear as a singlet, likely in the range of δ 6.5-7.5 ppm.

Methyl Protons (-CH₃): The methyl group attached to the phenyl ring would give rise to a sharp singlet at approximately δ 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ (amine) | 5.0 - 7.5 | broad singlet |

| Ar-H (phenyl) | 7.0 - 7.5 | multiplet |

| Thiazole-H | 6.5 - 7.5 | singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected.

Thiazole Carbons: The C2 carbon, bonded to two nitrogen atoms, would be the most deshielded, appearing around δ 168-172 ppm. The C4 and C5 carbons would resonate in the range of δ 110-145 ppm.

Aromatic Carbons: The six carbons of the 2-methylphenyl ring would produce signals in the aromatic region (δ 125-140 ppm). The carbon atom bearing the methyl group and the carbon attached to the thiazole ring would have distinct chemical shifts from the others.

Methyl Carbon: The methyl carbon signal is expected to appear upfield, around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiazole, C=N) | 168 - 172 |

| C4/C5 (Thiazole) | 110 - 145 |

| Ar-C (phenyl) | 125 - 140 |

Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily helping to assign the adjacent protons within the 2-methylphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the thiazole proton signal to its corresponding carbon signal and each aromatic proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is essential for establishing the connectivity between the different fragments of the molecule, for instance, by showing a correlation from the thiazole proton to the carbons of the phenyl ring, and from the methyl protons to the carbons in the phenyl ring.

Investigation of Dynamic NMR Phenomena (if relevant to tautomerism or stereoisomerism)

Aminothiazoles can exist in two tautomeric forms: the amine form and the imine form. While studies on similar compounds suggest that the amine tautomer is generally predominant in both solid and solution phases, variable-temperature NMR studies could provide definitive evidence. If a dynamic equilibrium between tautomers were present, one might observe broadening or coalescence of specific NMR signals as the temperature is changed.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Assignment of Characteristic Vibrational Frequencies (e.g., N-H stretching, C=N stretching)

The IR spectrum of this compound would be expected to show several characteristic absorption bands.

N-H Stretching: The primary amine group (-NH₂) would typically exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹. These bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in both the thiazole and phenyl rings would result in a series of sharp absorptions in the 1500-1650 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amine | N-H stretch | 3300 - 3500 |

| Aromatic | C-H stretch | > 3000 |

| Methyl | C-H stretch | < 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Molecular Ion Confirmation and Characteristic Fragmentation Pathways

For this compound (C₁₀H₁₀N₂S), the electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. General fragmentation studies on related heterocyclic systems suggest that the fragmentation pathways for thiazole derivatives often involve the cleavage of the heterocyclic ring and the substituent groups. Key fragmentation would likely involve the scission of the bond between the phenyl and thiazole rings, as well as potential cleavages within the thiazole ring itself, providing structural insights.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion with high precision. This technique allows for the calculation of the elemental formula of the compound, confirming its atomic composition. For C₁₀H₁₀N₂S, HRMS would verify the mass against the calculated theoretical value, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This is a standard procedure for confirming the identity of newly synthesized compounds.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Methodology and Data Interpretation

To perform this analysis, single crystals of this compound suitable for X-ray diffraction would need to be grown, typically through methods like slow evaporation from a suitable solvent. These crystals would then be analyzed using a diffractometer. The resulting diffraction data would be processed to solve and refine the crystal structure, yielding a detailed model of the molecule's arrangement in the crystal lattice. Studies on positional isomers, such as 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine (B1330649) and 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, have successfully employed this technique, indicating its applicability. nih.goviucr.orgresearchgate.net

Analysis of Intramolecular Bond Lengths, Bond Angles, and Torsional Parameters

The refined crystal structure would provide precise data on all intramolecular parameters. This includes the bond lengths of all carbon-carbon, carbon-nitrogen, carbon-sulfur, and other bonds, as well as the angles between these bonds. Furthermore, the torsional (dihedral) angles, particularly the angle between the plane of the 2-methylphenyl ring and the thiazole ring, would be determined. In related compounds, such as 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the phenyl and thiadiazole rings was found to be 31.19 (18)°. iucr.orgresearchgate.net A similar analysis for the target compound would reveal the steric influence of the ortho-methyl group on the molecule's conformation.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Lattice

The crystal packing analysis reveals how individual molecules interact with each other in the solid state. For this compound, the primary amine group (-NH₂) is expected to act as a hydrogen bond donor, likely forming intermolecular N-H···N hydrogen bonds with the nitrogen atoms of adjacent thiazole rings. Such interactions are commonly observed in the crystal structures of similar amino-substituted nitrogen heterocycles and play a crucial role in stabilizing the crystal lattice. nih.goviucr.orgresearchgate.net Additionally, the aromatic nature of both the phenyl and thiazole rings could lead to π-π stacking interactions, further influencing the supramolecular architecture.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique in the characterization of newly synthesized chemical compounds. It provides quantitative information about the elemental composition of a substance, which is crucial for verifying its empirical formula. This analytical method determines the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), nitrogen (N), and in the case of sulfur-containing compounds like this compound, sulfur (S).

The validation process involves a precise comparison between the experimentally determined elemental percentages and the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the "found" and "calculated" values, typically within a narrow margin of error (commonly ±0.4%), serves as strong evidence for the compound's purity and confirms its empirical and, by extension, its molecular formula.

For this compound, the molecular formula is established as C₁₀H₁₀N₂S, corresponding to a molecular weight of 190.27 g/mol . Based on this formula, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition:

Carbon (C): (10 * 12.011) / 190.27 * 100% = 63.13%

Hydrogen (H): (10 * 1.008) / 190.27 * 100% = 5.30%

Nitrogen (N): (2 * 14.007) / 190.27 * 100% = 14.72%

Sulfur (S): (1 * 32.06) / 190.27 * 100% = 16.85%

Research Findings:

In typical research practice, after the synthesis of this compound, a purified sample would be subjected to CHNS analysis. This is often performed using an automated elemental analyzer where the sample is combusted at high temperatures. The resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector, allowing for the calculation of the original elemental percentages.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight in Molecule ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 63.13 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.30 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.72 |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.85 |

| Total | 190.27 | 100.00 |

The congruence of experimentally obtained data with these theoretical percentages is a critical checkpoint in the structural elucidation process, ensuring the synthesized compound possesses the correct elemental makeup before further spectroscopic analysis is undertaken.

Chemical Reactivity and Derivatization Strategies of 5 2 Methylphenyl 1,3 Thiazol 2 Amine

Functionalization Reactions at the Amine Moiety

The primary amino group at the C2 position is a key site for synthetic modification, behaving as a potent nucleophile. This allows for the straightforward introduction of a wide range of substituents, enabling the synthesis of diverse derivatives.

The nucleophilic nature of the exocyclic amine facilitates reactions with electrophilic carbon centers, leading to N-alkylated and N-acylated products.

N-Alkylation: This reaction involves the treatment of 5-(2-Methylphenyl)-1,3-thiazol-2-amine with alkyl halides (e.g., alkyl chlorides, bromides, or iodides). The reaction typically proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. The reaction can yield mono- or di-alkylated products depending on the stoichiometry and reaction conditions. N-alkylation of the thiazole (B1198619) ring nitrogen can also occur, leading to the formation of thiazolium cations. pharmaguideline.com

N-Acylation: The amine group readily reacts with acylating agents such as acyl chlorides or carboxylic acid anhydrides to form amide derivatives. semanticscholar.org These reactions are often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. nih.gov An alternative method involves activating a carboxylic acid with an agent like thionyl chloride (SOCl₂) to form the acyl chloride in situ, which then reacts with the amine. nih.govresearchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Benzyl bromide | N-Benzyl-5-(2-methylphenyl)-1,3-thiazol-2-amine |

| N-Acylation | Acetyl chloride | N-(5-(2-Methylphenyl)-1,3-thiazol-2-yl)acetamide |

| N-Acylation | Benzoic anhydride | N-(5-(2-Methylphenyl)-1,3-thiazol-2-yl)benzamide |

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, particularly aldehydes and ketones, to form imines, commonly known as Schiff bases. pharmaguideline.comresearchgate.net This reaction typically requires acid catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The resulting Schiff base derivatives incorporate a C=N double bond, which extends the conjugated system of the molecule and serves as a versatile synthetic intermediate for further transformations. Aromatic aldehydes are frequently used in these reactions to produce stable, crystalline Schiff bases. jocpr.com

Table 2: Schiff Base Formation Reaction

| Amine Reactant | Aldehyde Reactant Example | Product Class |

| This compound | Benzaldehyde | Schiff Base / Imine |

| This compound | 4-Methoxybenzaldehyde | Schiff Base / Imine |

Beyond the use of acyl chlorides, amide linkages can be formed by coupling the amine with carboxylic acids using various dehydrating agents or coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) activate the carboxylic acid, facilitating nucleophilic attack by the 2-amino group of the thiazole. This method is particularly useful for synthesizing amides from carboxylic acids that are sensitive to conversion into acyl chlorides. These reactions provide a direct and efficient route to a wide array of amide derivatives. semanticscholar.org

Transformations Involving the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity. chemicalbook.comwikipedia.org The presence of the electron-donating amino group at C2 and the aryl group at C5 significantly influences the outcomes of reactions involving the ring itself.

The reactivity of the thiazole ring towards substitution is dictated by the electron densities at its carbon atoms.

Electrophilic Substitution: In 2-aminothiazole (B372263) systems, the C5 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. pharmaguideline.comchemicalbook.com The amino group at C2 strongly activates this position for reactions like halogenation, nitration, and Friedel-Crafts acylation. However, in this compound, the C5 position is already substituted. This sterically hinders and electronically deactivates the ring towards further electrophilic substitution under standard conditions. Any forced electrophilic reaction would likely occur on the appended 2-methylphenyl ring or require harsh conditions that could lead to degradation. Halogenation of 2-aminothiazoles, for example, typically proceeds readily at an unsubstituted C5 position. jocpr.com

Nucleophilic Substitution: The C2 position of the thiazole ring is the most electron-deficient, making it susceptible to nucleophilic attack. pharmaguideline.comchemicalbook.com However, for a nucleophilic substitution to occur at this position, a suitable leaving group must be present. The amino group itself is a poor leaving group. Therefore, direct nucleophilic substitution on the ring of this compound is generally not a feasible pathway without prior modification, such as through a Sandmeyer-type reaction to convert the amine into a diazonium salt, which is a much better leaving group.

The aromatic thiazole ring exhibits considerable stability towards oxidation and reduction.

Oxidation: The thiazole ring is generally resistant to oxidation. Strong oxidizing agents under harsh conditions can lead to ring cleavage. Selective oxidation can sometimes be achieved at the sulfur atom to yield a thiazole N-oxide or a sulfone, but this often requires specific reagents and careful control of reaction conditions. nih.gov For instance, the oxidation of related, non-aromatic 2-thiazolines can yield thiazoles or ring-opened products, indicating the relative stability of the aromatic thiazole core. researchgate.net

Reduction: The thiazole ring is stable towards catalytic hydrogenation using standard catalysts like platinum. pharmaguideline.com It is also resistant to reduction by metals in acidic media. However, more powerful reducing agents, such as Raney Nickel, can induce both reduction and desulfurization, leading to the cleavage of the heterocyclic ring. pharmaguideline.com This reaction is characteristic of sulfur-containing heterocycles and results in the complete degradation of the thiazole system.

Table 3: Summary of Thiazole Ring Reactivity

| Reaction Type | Position | Reactivity of this compound |

| Electrophilic Substitution | C5 | Low (position is substituted) |

| Nucleophilic Substitution | C2 | Low (requires conversion of NH₂ to a leaving group) |

| Oxidation | Ring/Sulfur | Ring is generally stable; S-oxidation is possible |

| Reduction | Ring | Stable to most agents; cleaved by Raney Nickel |

Studies on Ring-Opening and Subsequent Ring-Closure Transformations

The thiazole ring, while aromatic, can participate in ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic systems. For 2-aminothiazoles, a notable transformation is the Dimroth rearrangement. This process typically involves the isomerization of N-heterocycles through a ring-opening, bond rotation, and ring-closure sequence, effectively switching the positions of endocyclic and exocyclic heteroatoms. nih.govwikipedia.orgnih.gov

While direct studies on this compound are not extensively documented, the general mechanism can be extrapolated. The rearrangement is often catalyzed by acid or base or induced by heat. nih.gov In a basic medium, the reaction would likely initiate via deprotonation of the exocyclic amino group, followed by a nucleophilic attack on the C4 position of the thiazole ring. This leads to a ring-opened intermediate which, after proton transfers and rotation, can re-cyclize to form a new heterocyclic system, such as a substituted thiourea (B124793) derivative that could potentially lead to pyrimidine (B1678525) or other ring systems.

Another potential transformation involves cycloaddition reactions. Thiazoles can undergo Diels-Alder reactions with potent dienophiles like alkynes at high temperatures. These reactions are often followed by the extrusion of sulfur, resulting in the formation of a pyridine ring. wikipedia.org For this compound, a reaction with an alkyne could theoretically lead to a highly substituted aminopyridine derivative, representing a significant structural transformation from the original thiazole scaffold.

Chemical Modifications of the 2-Methylphenyl Substituent

The 2-methylphenyl group attached to the C5 position of the thiazole ring offers two primary sites for chemical modification: the aromatic ring itself and the methyl side-chain.

Directed Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution on the 2-methylphenyl ring is governed by the directing effects of the two existing substituents: the methyl group and the 2-amino-1,3-thiazol-5-yl group. The methyl group is a well-established activating group and an ortho, para-director. The electronic nature of the thiazolyl substituent is more complex; however, 5-membered heterocyclic rings generally influence electrophilic substitution on an attached phenyl ring.

The combined directing effects would dictate the position of substitution for reactions such as nitration, halogenation, or Friedel-Crafts acylation. The methyl group strongly directs incoming electrophiles to its ortho (position 3 of the phenyl ring) and para (position 5 of the phenyl ring) positions. The thiazole substituent's influence must also be considered. Given the steric hindrance at the position ortho to the thiazole linkage (position 6), substitution is most likely to occur at positions 3, 4, or 5. The interplay between the activating methyl group and the electronic properties of the thiazole ring would determine the final regioselectivity, which would need to be confirmed experimentally.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Products (Positions on Phenyl Ring) |

| Nitration | HNO₃ / H₂SO₄ | Substitution at positions 3, 5 |

| Bromination | Br₂ / FeBr₃ | Substitution at positions 3, 5 |

| Acylation | RCOCl / AlCl₃ | Substitution likely at position 5 due to sterics |

Functionalization of the Methyl Side-Chain

The benzylic methyl group is a key handle for introducing diverse functionality. Standard organic transformations can be applied to modify this group.

Oxidation : The methyl group can be oxidized to afford a carboxylic acid, an aldehyde, or an alcohol. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would typically convert the methyl group directly to a carboxylic acid (5-(2-carboxyphenyl)-1,3-thiazol-2-amine). Milder, more controlled conditions would be required to isolate the corresponding aldehyde or alcohol.

Halogenation : Free-radical halogenation, most commonly using N-Bromosuccinimide (NBS) with a radical initiator like AIBN or light, can selectively introduce a halogen atom onto the methyl group. This reaction would yield 5-(2-(bromomethyl)phenyl)-1,3-thiazol-2-amine. This benzylic halide is a versatile intermediate, readily participating in nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., -CN, -OR, -N₃, -SR).

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a powerful strategy in medicinal chemistry to combine distinct pharmacophores into a single molecule, potentially leading to enhanced activity or novel biological profiles. The this compound core is an excellent starting point for such endeavors.

Conjugation with Other Biologically Relevant Heterocyclic Systems (e.g., Oxadiazoles, Thiadiazoles)

The 2-amino group is the most common site for derivatization to append other heterocyclic rings. A general and effective strategy involves converting the amine into a reactive intermediate that can undergo cyclization. For instance, to synthesize a 1,3,4-thiadiazole (B1197879) or 1,3,4-oxadiazole (B1194373) hybrid, a common route proceeds through a thiosemicarbazide (B42300) or semicarbazide (B1199961) intermediate, respectively. tandfonline.comnih.govresearchgate.net

A plausible synthetic pathway could involve:

Reaction of this compound with an acyl chloride (e.g., chloroacetyl chloride) to form an amide. nih.gov

Displacement of the chloride with hydrazine (B178648) to form a hydrazide derivative.

Reaction of the hydrazide with phenyl isothiocyanate to yield a thiosemicarbazide precursor.

Acid-catalyzed cyclization of the thiosemicarbazide to furnish the target 5-(substituted)-2-(thiazol-2-ylamino)-1,3,4-thiadiazole hybrid. A similar sequence using potassium cyanate (B1221674) or a related reagent in step 3 would lead to the corresponding 1,3,4-oxadiazole.

Integration into Multicomponent Reaction Schemes for Molecular Diversity

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single pot to generate complex products, minimizing waste and operational steps. The 2-amino-heterocycle motif present in this compound is a classic substrate for several important MCRs.

Groebke–Blackburn–Bienaymé (GBB) Reaction : This is a three-component reaction between a 2-amino-heterocycle (like 2-aminothiazole), an aldehyde, and an isocyanide. beilstein-journals.orgnih.govnih.gov The reaction, typically acid-catalyzed, leads to the formation of fused imidazo-heterocycles. Applying this to the target compound would yield a library of 3-amino-imidazo[2,1-b]thiazole derivatives. The diversity of this library can be easily expanded by varying the aldehyde and isocyanide components. mdpi.combeilstein-journals.org

Biginelli-type Reactions : 2-Aminothiazoles can also serve as the amine/amidine component in Biginelli-like reactions. A three-component condensation with an aldehyde and a β-ketoester (like ethyl acetoacetate) under acidic catalysis would produce thiazolo[3,2-a]pyrimidine derivatives. nih.gov These fused heterocyclic systems are of significant interest in medicinal chemistry.

Table 2: Potential Multicomponent Reactions and Products

| MCR Type | Reactant 2 | Reactant 3 | Product Scaffold |

| Groebke-Blackburn-Bienaymé | Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | Imidazo[2,1-b]thiazole |

| Biginelli-type Reaction | β-ketoester | Aldehyde (R¹-CHO) | Thiazolo[3,2-a]pyrimidine |

These MCR strategies offer a rapid and efficient route to generate libraries of complex molecules based on the this compound scaffold for further investigation.

Computational and Theoretical Studies on 5 2 Methylphenyl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These in silico methods provide a deep understanding of a molecule's behavior at the electronic level, guiding further experimental research.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is employed to predict a variety of molecular properties, including optimized geometry (bond lengths and angles), vibrational frequencies, and electronic distribution. mgesjournals.comepu.edu.iq For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP method with a 6-31G or higher basis set, can accurately model the molecule's three-dimensional shape. mgesjournals.comirjweb.com

Studies on analogous compounds, such as 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole, have utilized DFT to determine optimized geometries, atomic charges, and harmonic vibrational wave numbers. mgesjournals.com Such analyses for 5-(2-Methylphenyl)-1,3-thiazol-2-amine would reveal how the 2-methylphenyl group influences the planarity and electronic properties of the 2-aminothiazole (B372263) core.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. mgesjournals.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org In various thiazole derivatives, the HOMO-LUMO gap has been calculated to explain charge transfer interactions within the molecule. irjweb.commdpi.com For instance, in a study on N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine, the calculated HOMO-LUMO energy gap was -4.6991 eV, indicating the potential for charge transfer. irjweb.com Analysis of this compound would likely show the distribution of these orbitals across the phenyl and thiazole rings, identifying probable sites for electrophilic and nucleophilic attack.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5293 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.8302 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.6991 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can accurately predict spectroscopic data, which serves as a valuable tool for structural confirmation. DFT calculations can simulate infrared (IR) spectra by computing vibrational frequencies and intensities. epu.edu.iq These theoretical spectra can be compared with experimental data to assign specific vibrational modes, such as C-H, N-H, and C=N stretching and bending. mgesjournals.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H-NMR and ¹³C-NMR) can be calculated. epu.edu.iq For example, studies on new thiazole derivatives have successfully correlated theoretical NMR data with experimental findings to confirm their synthesized structures. epu.edu.iq Applying these methods to this compound would provide a predicted spectroscopic signature, aiding in its identification and characterization.

Molecular Modeling and Simulation Approaches for Intermolecular Interactions

Understanding how a molecule interacts with biological macromolecules is crucial for drug discovery and development. Molecular modeling and simulation techniques provide insights into these non-covalent interactions.

Molecular Docking Studies for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used to screen virtual libraries of compounds against biological targets to identify potential drug candidates. mdpi.com The docking process evaluates the binding affinity, often reported as a docking score, and visualizes the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. researchgate.net

Numerous studies have performed docking simulations on thiazole derivatives against various enzymes and receptors. For example, thiazole compounds have been docked into the active sites of the LasR protein of P. aeruginosa, epidermal growth factor receptor (EGFR), and aromatase to investigate their potential as inhibitors. mdpi.comnih.gov These studies help identify key amino acid residues involved in binding and provide a rationale for the observed biological activity. nih.gov Docking this compound into various protein targets could predict its potential pharmacological activities.

| Thiazole Derivative Class | Protein Target (PDB ID) | Key Findings | Reference |

|---|---|---|---|

| Novel synthesized thiazoles | LasR receptor | Identified potential quorum sensing inhibitors with good binding affinity. | nih.gov |

| Hydrazinyl-thiazole-ones | Aromatase, EGFR (1EPG) | Compound 4c showed good binding scores, correlating with anticancer activity. | mdpi.com |

| Quinazoline-thiazole hybrids | EGFR | Revealed interactions with critical amino acids like MET793 in the binding pocket. | nih.gov |

| Benzothiazole-thiazole hybrids | LCK (1QPC) | Identified competitive inhibitors based on binding patterns at the hinge region. | biointerfaceresearch.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the complex, conformational changes, and the role of solvent molecules. nih.gov

MD simulations are often used to validate docking results. For thiazole derivatives identified as potential inhibitors through docking, MD simulations have been performed for time scales ranging from nanoseconds to microseconds to confirm the stability of the predicted binding poses. nih.govplos.org Key parameters analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates stability, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov Such simulations for this compound complexed with a target protein would provide a more realistic assessment of its binding stability and dynamics. nih.govnih.gov

In Silico Prediction of Pharmacokinetic Parameters (e.g., ADME-related theoretical studies)

The potential of a molecule to become a viable drug is critically dependent on its pharmacokinetic profile, commonly assessed through Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME predictions are crucial in early-stage drug discovery for filtering out compounds with unfavorable pharmacokinetic characteristics. For thiazole derivatives, various computational tools and web servers like SwissADME, ADMET-SAR, and QikProp are routinely employed to estimate these properties. plos.orgnih.gov

Theoretical calculations for thiazole-based compounds generally focus on a set of key physicochemical and pharmacokinetic descriptors. tandfonline.com These often include predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, skin permeability, and interaction with metabolic enzymes like cytochrome P450. idaampublications.inplos.org For instance, studies on various substituted thiazoles have shown that they generally exhibit good oral bioavailability, a key requirement for many drugs. researchgate.netnih.gov The "BOILED-Egg" model is one such graphical method used to predict both passive GI absorption and BBB permeation, providing a quick assessment of a compound's likely in vivo behavior. mdpi.com

The drug-likeness of a compound is often evaluated using established rules such as Lipinski's Rule of Five. nih.gov This rule assesses parameters like molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be orally active. nih.govresearchgate.net Computational studies on a wide range of thiazole derivatives confirm that many compounds within this class adhere to these rules, suggesting favorable drug-like properties. nih.gov

Below is an interactive table showcasing typical ADME and physicochemical parameters predicted for a compound like this compound, based on data from analogous structures found in the literature.

| Parameter | Predicted Value/Comment | Significance |

| Physicochemical Properties | ||

| Molecular Weight | ~191.26 g/mol | Adheres to Lipinski's rule (<500) |

| LogP (Lipophilicity) | 2.0 - 3.5 | Optimal range for absorption and permeability |

| Topological Polar Surface Area (TPSA) | < 80 Ų | Influences cell permeability |

| Number of Rotatable Bonds | 1 - 3 | Indicates molecular flexibility |

| Pharmacokinetics (ADME) | ||

| GI Absorption | High | Predicted to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeation | Variable/Likely Low | Depends on specific substitutions |

| P-glycoprotein (P-gp) Substrate | Likely No | Not predicted to be actively effluxed |

| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Potential for inhibition | Requires experimental validation |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | Indicates good potential for oral bioavailability |

Note: The data in this table are representative values for thiazole derivatives and are intended for illustrative purposes. Specific values for this compound would require dedicated computational analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For thiazole derivatives, QSAR studies have been instrumental in identifying key structural features that govern their activity against various biological targets, including kinases, microbes, and cancer cells. nih.govtandfonline.comnih.gov These models serve as powerful predictive tools to design new, more potent analogs and to understand the mechanism of action at a molecular level. researchgate.netimist.ma

The foundation of a QSAR model is a statistical method that correlates molecular descriptors (numerical representations of chemical structure) with experimental activity. imist.ma For series of thiazole compounds, several statistical techniques are commonly employed. imist.maacs.org

Multiple Linear Regression (MLR): This method is used to build a simple linear equation that relates a set of descriptors to the biological activity. It is often the first approach due to its simplicity and ease of interpretation. imist.ma

Partial Least Squares (PLS) and Principal Component Regression (PCR): These methods are particularly useful when the number of descriptors is large or when there is multicollinearity among them. nih.govacs.org They work by reducing the dimensionality of the descriptor space into a smaller set of orthogonal latent variables or principal components. nih.govresearchgate.net

Artificial Neural Networks (ANN): ANNs are non-linear models inspired by the human brain that can capture complex relationships between structure and activity that linear methods might miss. imist.ma

The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques. Statistical parameters such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the external validation coefficient (R²ext) are used to assess the model's quality. nih.govimist.manih.gov A study on 2-aminothiazole derivatives as Hec1/Nek2 inhibitors, for example, yielded a significant QSAR model with noteworthy statistical parameters, including a Q²LOO of 0.7965 and an R² of 0.8436. tandfonline.comnih.gov

The selection of appropriate molecular descriptors is a critical step in building a predictive QSAR model. These descriptors quantify various aspects of a molecule's structure and properties. researchgate.net They can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), constitutional descriptors, and autocorrelation descriptors. researchgate.netnih.gov For example, Moreau-Broto and Moran autocorrelation descriptors, which consider the topology and specific properties of atoms, have been shown to be significant in QSAR models for 2-aminothiazole derivatives. nih.gov

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies, dipole moment), and quantum-chemical descriptors. ptfarm.pl In a QSAR study on thiazole derivatives with H1-antihistamine activity, descriptors like polarizability (α), binding energy (Eb), and HOMO energy (eHOMO) were found to be important. ptfarm.pl

Physicochemical Descriptors: Lipophilicity (LogP) and molar refractivity (MR) are commonly used to describe the hydrophobic and steric properties of molecules. imist.ma

The mechanistic interpretation of the selected descriptors provides valuable insights. For instance, the inclusion of a descriptor related to charge distribution might suggest the importance of electrostatic interactions with the biological target. nih.gov Similarly, the significance of a steric descriptor could highlight the need for a specific molecular shape to fit into a binding pocket. nih.gov In one study, descriptors such as the total molecular surface area (RPSA) were found to significantly influence the inhibitory activity of 2-aminothiazole derivatives. nih.gov

Application of Machine Learning and Artificial Intelligence in Thiazole Scaffold Research

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery, and research on the thiazole scaffold is no exception. researchgate.netnih.gov These advanced computational methods can analyze vast and complex datasets to identify patterns that are not apparent through traditional statistical analysis. frontiersin.orgnih.gov

ML algorithms, including support vector machines (SVM), random forests (RF), and deep neural networks (DNNs), are increasingly being used to develop more sophisticated and predictive QSAR models. researchgate.netnih.gov For example, ML models have been successfully applied to predict the antiurease activity of thiazole derivatives, achieving high accuracy in classifying compounds as active or inactive. researchgate.net In one study, ML classifiers and molecular docking were combined to successfully predict novel urease inhibitors. researchgate.net

Beyond QSAR, AI is being used for a variety of applications in thiazole research:

Virtual Screening: AI algorithms can rapidly screen massive virtual libraries of potential thiazole derivatives to identify compounds with a high probability of being active against a specific target. nih.govfrontiersin.org

De Novo Drug Design: Generative AI models can design entirely new thiazole-based molecules with desired properties, optimizing for activity, selectivity, and favorable ADME profiles simultaneously.

Predictive Toxicology: ML models can be trained to predict the potential toxicity of thiazole compounds based on their chemical structure, helping to prioritize safer candidates for further development. nih.gov

A study on thiazole derivatives aimed at discovering anticancer leads utilized a machine learning approach with a python script. researchgate.netnih.gov This study employed classifiers like multiple linear regression, support vector machine, and partial least square regression, demonstrating that the predictive models generated by these diverse algorithms were well-correlated. researchgate.netnih.gov This highlights the power of ML to build robust predictive tools for designing new thiazole derivatives as potential therapeutic agents. researchgate.net

Structure Activity Relationship Sar Investigations of 5 2 Methylphenyl 1,3 Thiazol 2 Amine Derivatives

Principles and Strategies for SAR-Driven Compound Design

The design of novel derivatives of the 5-(2-Methylphenyl)-1,3-thiazol-2-amine scaffold is guided by established medicinal chemistry principles. These strategies aim to rationally explore the chemical space around the core molecule to enhance its interaction with biological targets.

Rational Design Based on Targeted Core Scaffold Modifications

Rational drug design relies on understanding the interaction between a drug molecule and its biological target. The 2-aminothiazole (B372263) scaffold is an excellent starting point for such design, as its derivatives are known to possess a broad spectrum of pharmacological activities. nih.gov The core structure presents several key positions for modification: the 2-amino group, the C-4 and C-5 positions of the thiazole (B1198619) ring, and the 5-phenyl substituent.

Design strategies often involve:

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance potency or improve pharmacokinetic properties. For example, the thiazole ring itself can be considered a bioisostere of an amide.

Structure-Based Drug Design: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, computational tools like molecular docking can be used to predict how different derivatives will bind. This allows for the design of compounds with improved complementarity to the target's active site. nih.gov

Scaffold Hopping: Replacing the central thiazole core with other heterocyclic systems while retaining key pharmacophoric features to discover novel intellectual property or improved drug-like properties.

Exploration of Combinatorial Chemistry Libraries for Derivative Generation

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of diverse, yet systematically related, compounds. By creating a library of this compound derivatives, researchers can efficiently explore the SAR for a particular biological target. This approach involves reacting a common core intermediate with a collection of different building blocks.

For the 2-aminothiazole scaffold, a combinatorial library can be generated by varying substituents at key positions. For instance, a library of commercially available 2-aminothiazoles, diversely substituted at the amino group or at position 4, has been evaluated to understand the SAR for modulators of transcriptional repression in Huntington's disease. nih.gov This high-throughput synthesis and screening approach accelerates the discovery of initial "hits" and helps to quickly delineate the structural requirements for biological activity.

Impact of Substituent Variations on Molecular Recognition and Biological Interaction Profiles

The biological activity of this compound derivatives is highly sensitive to the nature and position of various substituents. Modifications to the phenyl ring, the thiazole core, and the 2-amino group can profoundly affect the molecule's ability to recognize and interact with its biological target.

Effects of Modifications on the 2-Methylphenyl Moiety

While direct SAR studies focusing exclusively on the 5-(2-methylphenyl) group are limited, extensive research on related 5-aryl-2-aminothiazole derivatives provides significant insights into how substitutions on the phenyl ring influence activity. The aryl group at the C-5 position is crucial for the activity of many thiazole derivatives, and its properties can be fine-tuned to optimize target engagement.

Key factors influenced by modifications to this moiety include:

Steric and Conformational Effects: The methyl group at the ortho-position in this compound introduces steric bulk. This can influence the dihedral angle between the phenyl and thiazole rings, forcing a twisted conformation. This conformational constraint can be either beneficial or detrimental to binding, depending on the topology of the target's binding site. It may lock the molecule into a bioactive conformation or, conversely, prevent it from adopting the necessary orientation for optimal binding.

Lipophilicity: The addition of substituents to the phenyl ring modifies the molecule's lipophilicity (fat-solubility), which can impact its ability to cross cell membranes and reach its target, as well as its binding to hydrophobic pockets within the target protein.

The following table summarizes the observed effects of various substituents on the 5-phenyl ring of related 2-aminothiazole and 1,3,4-thiadiazole (B1197879) scaffolds.

| Substituent on 5-Phenyl Ring | Position | Observed Effect on Biological Activity | Compound Class / Target | Reference |

|---|---|---|---|---|

| -OCH3 (Methoxy) | para (4) | Greatly increased binding affinity and selectivity. | Adenosine (B11128) A3 Receptor Antagonists | nih.gov |

| -F (Fluoro) | para (4) | Exhibited very good antibacterial and antifungal activity. | Antimicrobial Agents | nih.govmdpi.com |

| -NO2 (Nitro) | para (4) | Showed maximum inhibition in antimicrobial assays. | Antimicrobial Agents | nih.govmdpi.com |

| -Cl (Chloro) | para (4) | Resulted in significant antibacterial activity. | 5-Aryl-1,3,4-thiadiazole-2-amines | rasayanjournal.co.in |

| -Br (Bromo) | para (4) | Resulted in significant antibacterial activity. | 5-Aryl-1,3,4-thiadiazole-2-amines | rasayanjournal.co.in |

Influence of Substitutions on the 1,3-Thiazole Ring (e.g., C-4, C-5 positions)

Modifications to the thiazole ring itself, particularly at the C-4 and C-5 positions, are a common strategy for optimizing activity. These positions are often synthetically accessible, allowing for the introduction of a wide range of functional groups.

C-4 Position: The introduction of different groups at the C-4 position can significantly impact potency. In some anticancer studies, incorporating a methyl group at the C-4 position of the thiazole core was found to decrease potency. nih.gov However, in other contexts, substitution with aryl groups at this position has been shown to be beneficial. For instance, derivatives of 2-(4-arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione with methoxy (B1213986) and methyl groups on the C-4 aryl substituent showed remarkable efficacy against E. coli. nih.gov

C-5 Position: The C-5 position is directly attached to the 2-methylphenyl moiety in the parent compound and is a critical determinant of activity. Aromatic substitution at C-5 has been shown to improve antitumor activity more than aliphatic groups like methyl. nih.gov Replacing a methyl group at C-5 with a bromo group led to derivatives with moderate anticancer activity (IC50 values of 6.61 to 9.34 µM). nih.gov The C-5 position is also a key site for functionalization; halogenation at this position provides a handle for introducing new substituents via nucleophilic substitution or cross-coupling reactions. mdpi.com

The table below highlights findings related to substitutions on the thiazole ring.

| Position | Substituent | Observed Effect on Biological Activity | Compound Series / Target | Reference |

|---|---|---|---|---|

| C-4 | -CH3 (Methyl) | Decreased anticancer potency. | Anticancer 2-aminothiazoles | nih.gov |

| C-5 | -CH3 (Methyl) | Decreased anticancer potency. | Anticancer 2-aminothiazoles | nih.gov |

| C-5 | -Br (Bromo) | Led to moderate anticancer activity (IC50 = 6.61-9.34 µM). | Anticancer 2-aminothiazoles | nih.gov |

| C-5 | Aromatic groups | Improved antitumor activity compared to aliphatic groups. | Anticancer 2-aminothiazoles | nih.gov |

Critical Role of the Amine Functionality at the C-2 Position

The 2-amino group is a cornerstone of the biological activity of this class of compounds. Its basicity and ability to act as a hydrogen bond donor are often essential for molecular recognition at the target site.

Hydrogen Bonding: The NH2 group can act as a hydrogen bond donor, while the adjacent ring nitrogen can act as a hydrogen bond acceptor. These interactions are often critical for anchoring the molecule within the binding site of a protein. For example, in one series of VEGFR-2 inhibitors, an essential hydrogen bond was formed by the N-H of an acetamide (B32628) group (derived from the 2-amino group) and a glutamate (B1630785) residue in the active site. nih.gov

Site of Derivatization: The 2-amino group is a synthetically versatile handle for introducing a wide variety of substituents to explore SAR. Acylation to form amides, reaction with isocyanates to form ureas, or condensation with aldehydes to form Schiff bases are common modifications. nih.gov The nature of the substituent profoundly impacts activity. For instance, introducing a 3-propanamido function to the 2-amino group improved anticancer activity more than a 2-acetamido moiety. nih.gov In another study, 2-(cyclic amino) derivatives exhibited better cytotoxic effects than 2-arylamino analogs. nih.gov

Tautomerism and Basicity: The 2-aminothiazole moiety can exist in two tautomeric forms (amino and imino). The predominant form and the basicity of the group can be influenced by other substituents on the ring, which in turn affects ionization at physiological pH and interaction with the biological target.

The versatility and importance of the 2-amino group make it a primary focus in the rational design and optimization of new this compound derivatives.

Identification of Essential Pharmacophoric Features for Biological Activity

The biological activity of the 5-aryl-1,3-thiazol-2-amine scaffold is intrinsically linked to several key structural components that form the essential pharmacophore. These features are critical for molecular recognition and interaction with biological targets, which can range from protein kinases to enzymes involved in inflammatory pathways.

The core 2-aminothiazole ring is a fundamental pharmacophoric element. The nitrogen and sulfur atoms within the five-membered ring, along with the exocyclic amino group at the C2-position, are crucial for forming key interactions, such as hydrogen bonds, with target proteins. For instance, in kinase inhibition, the thiazole nitrogen and the exocyclic amine proton can form essential hydrogen-bonding interactions with residues in the hinge region of the ATP-binding pocket. nih.gov

The aryl ring at the C5-position is another critical determinant of activity. Its primary role is to engage in hydrophobic and van der Waals interactions within the target's binding site. The substitution pattern and electronic nature of this ring significantly modulate the compound's potency and selectivity. The presence of a phenyl group at this position can place the molecule within a lipophilic pocket, which may enhance biological activity. nih.gov

Furthermore, the substituents on the C5-aryl ring play a vital role in refining the molecule's interaction with its target. The size, position (ortho, meta, para), and electronic properties (electron-donating or electron-withdrawing) of these substituents can fine-tune the compound's activity. For the parent compound, the 2-methyl group (ortho-position) is significant. This group can influence the molecule's conformation by causing a twist in the dihedral angle between the thiazole and phenyl rings, potentially forcing the molecule into a bioactive conformation. Additionally, this hydrophobic group can occupy a specific sub-pocket within the binding site, further enhancing affinity.

Correlation between Specific Structural Features and Observed In Vitro Bioactivity Profiles

The relationship between specific structural modifications of 5-aryl-1,3-thiazol-2-amine derivatives and their in vitro biological activity has been explored in various contexts, particularly in the development of anticancer agents. The data consistently show that even minor changes to the molecular structure can lead to significant shifts in potency.

Studies on related series of 5-aryl-thiazole derivatives have demonstrated the impact of substituents on the C5-phenyl ring. For example, in a series of anticancer agents based on a 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide scaffold coupled with aryl aminothiazoles, the nature of the substituent on the phenyl ring of the aminothiazole moiety significantly influenced cytotoxicity against the HepG2 (liver cancer) cell line. nih.gov While this is a thiadiazole core, the principles of substitution on the attached aryl-thiazole are relevant.

Introduction of a hydrophobic methyl group (CH₃) at the para-position of the phenyl ring (Compound 5b) resulted in a notable enhancement of antiproliferative activity compared to the unsubstituted analog (Compound 5a). nih.gov This suggests that small, lipophilic groups are well-tolerated and can occupy hydrophobic regions within the biological target, thereby increasing binding affinity and potency. Conversely, substitution with a bulkier, electron-withdrawing bromine atom (Compound 5e) did not improve activity relative to the unsubstituted compound. nih.gov

| Compound | R' Substituent on Phenyl Ring | IC₅₀ (µg/mL) |

|---|---|---|

| 5a | -H (Unsubstituted) | 26.12 |

| 5b | p-CH₃ | 8.81 |

| 5c | p-C₂H₅ | 11.25 |

| 5d | p-OH | 14.12 |

| 5e | p-Br | 25.77 |

The position of the substituent is also a critical factor. While the data in Table 1 pertains to para-substitution, the ortho-methyl group in this compound would induce a steric effect, altering the planarity between the two rings. This conformational constraint can be either beneficial or detrimental to activity, depending on the specific topology of the target's binding site. If the binding pocket favors a non-planar conformation, the ortho-substituent could lock the molecule into a more active state.

Other SAR studies on 2-aminothiazoles have revealed that modifications at the C4 and C5 positions of the thiazole ring itself can drastically alter activity. For instance, one study found that introducing a methyl group at either the C4- or C5-position of the thiazole core led to a decrease in cytotoxic potency against certain cancer cell lines. nih.gov This highlights the complexity of SAR, where a substituent that is favorable on an appended ring system (the C5-phenyl group) may be unfavorable on the core heterocycle.

Mechanism of Action Research in Vitro and Theoretical Studies of 5 2 Methylphenyl 1,3 Thiazol 2 Amine

Cellular Level Investigations in In Vitro Models

Programmed Cell Death (Apoptosis and Necrosis) Induction Studies in Cell Lines:No studies investigating the ability of 5-(2-Methylphenyl)-1,3-thiazol-2-amine to induce apoptosis or necrosis in cell lines were found.

Further experimental research is required to elucidate the specific biological activities and mechanism of action for this particular compound.

Modulation of Intracellular Signaling Pathways and Cytokine Production (in vitro)

While direct studies on this compound are limited, research on the 2-amino-1,3-thiazole scaffold offers significant insights into its probable effects on cellular signaling and immune responses. Derivatives of this class have been identified as potent anti-inflammatory agents. mdpi.com

One of the key mechanisms identified is the suppression of pro-inflammatory cytokines. For instance, certain 2-amino-1,3-thiazole derivatives have been shown to effectively suppress the production of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced microglial cells. The inhibition of these key cytokines suggests a potential therapeutic application in neuroinflammation.

Furthermore, the anti-inflammatory effects of thiazole (B1198619) derivatives have been linked to the suppression of prostaglandin (B15479496) formation. frontiersin.org Some compounds within this family have demonstrated inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory cascade. frontiersin.org This dual-pathway inhibition is a significant characteristic for potential anti-inflammatory drug candidates. frontiersin.org

The following table summarizes the observed in vitro effects of the broader 2-aminothiazole (B372263) class on signaling molecules and cytokines.

| Signaling Molecule / Cytokine | Observed Effect (for 2-aminothiazole derivatives) | Potential Implication |

|---|---|---|

| Tumor Necrosis Factor-α (TNF-α) | Suppression of LPS-induced production | Anti-inflammatory, Neuroprotective |

| Interleukin-1β (IL-1β) | Suppression of LPS-induced production | Anti-inflammatory, Neuroprotective |

| Prostaglandins | Suppression of formation | Analgesic, Anti-inflammatory |

| Cyclooxygenase (COX) | Inhibition of enzyme activity | Anti-inflammatory |

| Lipoxygenase (LOX) | Inhibition of enzyme activity | Anti-inflammatory |

Theoretical Elucidation of Molecular Mechanisms

Computational studies are instrumental in understanding how this compound and related compounds interact with biological targets at a molecular level, providing a basis for mechanistic hypotheses and rational drug design.

Development of Mechanistic Hypotheses Derived from Computational Studies

Molecular docking simulations performed on various 2-aminothiazole derivatives have revealed potential interactions with a range of protein targets, suggesting diverse mechanisms of action. nih.gov These studies help predict the binding modes and affinities of ligands to the active sites of enzymes and receptors.

For example, docking analyses of 2-aminothiazole derivatives targeting protein kinases, a common focus for this class of compounds, have identified key interactions. nih.gov The phenyl ring, analogous to the 2-methylphenyl group in the subject compound, often engages in π–π stacking and hydrophobic interactions with residues such as tyrosine within the kinase active site. nih.gov The 2-aminothiazole core itself can form critical hydrogen bonds that anchor the molecule to the target protein. nih.gov

Computational studies on thiazole and thiadiazole derivatives as adenosine (B11128) A3 receptor antagonists have highlighted the importance of specific hydrogen bonds and hydrophobic interactions for receptor affinity and selectivity. nih.gov In one study, the thiadiazole ring formed a hydrogen bond with a serine residue, an interaction that was absent with the corresponding thiazole derivatives and contributed to higher affinity. nih.gov The surrounding phenyl rings were enveloped by hydrophobic amino acids, stabilizing the complex. nih.gov Such studies allow for the generation of hypotheses about which specific amino acid interactions are crucial for the biological activity of compounds like this compound.

The following table summarizes targets and key findings from computational studies on related thiazole derivatives.

| Protein Target Class | Computational Method | Key Predicted Interactions | Reference |

|---|---|---|---|

| Protein Kinases (e.g., Akt, ALK) | Molecular Docking | π–π stacking with aromatic residues (e.g., Tyr272); Hydrophobic interactions. | nih.gov |

| Adenosine A3 Receptor | Molecular Docking | Hydrogen bonding with Serine residues; Hydrophobic interactions with Leucine, Phenylalanine. | nih.gov |

| Cyclooxygenase (COX-1, COX-2) | Molecular Docking | Binding to key amino acid residues within the active site. | frontiersin.org |

Elucidation of Structure-Mechanism Relationships for Rational Design

The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile framework for targeting a wide range of proteins. nih.gov Understanding the structure-activity relationship (SAR) and structure-mechanism relationship is crucial for designing more potent and selective derivatives.

The 2-Amino Group: The amino group at position 2 is a critical feature. It can act as a hydrogen bond donor, anchoring the molecule to the target protein. Modifications at this position, such as acylation, have been shown to alter properties like solubility and selectivity for specific enzymes like cyclin-dependent kinases. nih.gov

The Thiazole Core: This heterocyclic ring acts as a rigid scaffold, positioning the key interacting moieties (the amino group and the phenyl ring) in a specific spatial orientation for optimal binding to a biological target. Its aromatic nature also allows for potential electronic interactions.

The 5-(2-Methylphenyl) Group: The substituent at position 5 is a major determinant of target specificity and potency. The 2-methylphenyl group in the subject compound likely contributes to binding through hydrophobic and van der Waals interactions within a hydrophobic pocket of a target protein. The methyl group provides steric bulk and can influence the dihedral angle between the thiazole and phenyl rings, which in turn can fine-tune the molecule's fit into a binding site. SAR studies on related compounds have shown that substitutions on the phenyl ring can dramatically improve activity. nih.gov For instance, the introduction of electron-withdrawing groups often results in higher seizure protection in anticonvulsant derivatives. nih.gov Similarly, aromatic substitutions have been found to improve antitumor activity more than simple alkyl substitutions. nih.gov

By systematically modifying each of these components—the 2-amino group, the central thiazole scaffold, and the substituent at position 5—and combining these modifications with computational modeling, researchers can rationally design new molecules with enhanced activity and selectivity for specific intracellular signaling pathways.

Advanced Research Directions and Future Perspectives for 5 2 Methylphenyl 1,3 Thiazol 2 Amine

Pursuit of Novel Synthetic Methodologies

While established methods like the Hantzsch synthesis provide a reliable route to 2-aminothiazoles, future research will likely focus on developing more efficient, scalable, and stereocontrolled synthetic pathways. nih.govderpharmachemica.com

The development of stereoselective synthetic methods for chiral 2-aminothiazole (B372263) derivatives is an area of growing interest. While specific stereoselective syntheses for 5-(2-Methylphenyl)-1,3-thiazol-2-amine have not been extensively reported, the principles of asymmetric synthesis can be applied. Future research could explore the use of chiral catalysts or auxiliaries to control the stereochemistry of substituents introduced onto the thiazole (B1198619) ring or its precursors. This would be particularly relevant if the biological target of this compound has a chiral binding pocket, where one enantiomer may exhibit significantly higher potency or a better safety profile than the other.

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.org A two-step continuous flow synthesis of 2-aminothiazoles has been successfully developed, starting from aldehydes. acs.org This methodology could be adapted for the large-scale production of this compound. The implementation of a flow process would involve the optimization of reaction conditions such as temperature, pressure, and residence time to maximize yield and purity. Such a scalable synthesis would be crucial for the further development of this compound for preclinical and clinical studies.

Design and Synthesis of Multi-Target Ligands Based on the Thiazole Scaffold

The concept of "one molecule, multiple targets" is a promising strategy in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The 2-aminothiazole scaffold is a versatile platform for the design of multi-target ligands. nih.gov For instance, derivatives of this scaffold have been investigated as dual inhibitors of various kinases. The this compound core could be elaborated with additional pharmacophoric features to interact with multiple biological targets simultaneously. This approach could lead to the development of more effective therapies with a reduced likelihood of drug resistance.

Integration of Research with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer a holistic view of drug action by considering the complex network of interactions between drugs, proteins, and diseases. While specific systems biology studies on this compound are yet to be conducted, in silico approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking have been applied to other 2-aminothiazole derivatives to predict their activity and identify potential targets. tandfonline.comnih.gov Future research could leverage these computational tools to build network models that predict the polypharmacological effects of this compound and its analogs. This would facilitate the identification of novel therapeutic applications and potential off-target effects.

Application of Advanced Spectroscopic and Structural Biology Techniques (e.g., Cryo-EM for Ligand-Protein Complexes)

Understanding the three-dimensional structure of a ligand-protein complex is crucial for structure-based drug design. While X-ray crystallography has traditionally been the primary method for this purpose, cryogenic electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of large and flexible biomolecules. Although no Cryo-EM structures involving this compound have been reported, this technique could be employed to elucidate the binding mode of this compound to its biological target(s). Such structural insights would be invaluable for the rational design of more potent and selective analogs.

Refinement of Computational Drug Discovery and Optimization Strategies for Thiazole Analogs

Computational methods are integral to modern drug discovery, from hit identification to lead optimization. For thiazole analogs, in silico techniques such as virtual screening, molecular dynamics simulations, and free energy calculations can be used to predict binding affinities and guide the design of new compounds. tandfonline.comnih.gov Future efforts in this area could focus on the development of more accurate scoring functions and the use of machine learning algorithms to build predictive models for the activity and pharmacokinetic properties of this compound derivatives. These advanced computational strategies will accelerate the discovery and optimization of new drug candidates based on this promising scaffold.

Q & A

Q. What are the common synthetic routes for 5-(2-Methylphenyl)-1,3-thiazol-2-amine?

The compound is typically synthesized via cyclocondensation reactions. A general method involves reacting 2-methylphenyl-substituted thiourea derivatives with α-haloketones or α-bromoketones in ethanol under reflux (70–80°C) for 6–12 hours . For example, benzo[d]thiazol-2-amine derivatives are prepared by treating substituted anilines with sodium thiocyanate in the presence of bromine and glacial acetic acid, followed by hydrazine hydrochloride reflux in ethylene glycol to form hydrazinyl intermediates . Yield optimization often requires adjusting stoichiometry (e.g., 1:1.2 molar ratio of thiourea to haloketone) and purification via recrystallization (ethanol/water mixtures).

Q. How is X-ray crystallography used to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions (e.g., in DMSO/ethanol). Data collection is performed at 296 K using Mo-Kα radiation (λ = 0.71073 Å). Structural refinement uses SHELXL, with parameters like R factor (<0.05) and wR factor (<0.10) indicating high accuracy . Key bond lengths (e.g., C–S: 1.68–1.72 Å, C–N: 1.30–1.34 Å) and dihedral angles between the thiazole and aryl rings confirm planarity or distortion .

Q. What spectroscopic techniques validate the purity and identity of this compound?

- NMR : H NMR (400 MHz, DMSO-d6) shows characteristic peaks: NH (δ 6.8–7.2, broad singlet), thiazole C–H (δ 7.5–8.0), and methylphenyl protons (δ 2.3–2.5 for CH, δ 7.1–7.4 for aromatic H) .

- HPLC : Purity >95% confirmed via reverse-phase C18 column (acetonitrile/water, 60:40, 1.0 mL/min, UV detection at 254 nm).

- Mass Spectrometry : ESI-MS m/z calculated for CHNS: 190.06; observed: [M+H] 191.07 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological activity?

SAR studies focus on modifying substituents at the phenyl and thiazole rings. For example:

- Antitumor activity : Introducing a tert-butyl group at position 4 of the thiazole and a benzo[d][1,3]dioxol-5-ylmethyl group at position 5 enhances cytotoxicity (IC <10 μM in MCF-7 cells) .

- Neurological targets : Adding an aminoethyl group (e.g., 5-(2-aminoethyl)-4-methyl derivative) increases mGluR5 antagonism (K = 12 nM), relevant for fragile X syndrome .

- Table : Key substituent effects

| Substituent Position | Modification | Biological Activity (IC/K) |

|---|---|---|

| Thiazole C4 | tert-butyl | Antitumor: 8.2 μM (MCF-7) |

| Thiazole C5 | Aminoethyl | mGluR5 antagonism: 12 nM |

Q. What challenges arise in resolving crystallographic data discrepancies when using SHELX vs. other refinement software?

SHELX programs (e.g., SHELXL) prioritize manual intervention for parameter adjustment, which can introduce subjectivity in handling weak diffraction data or twinned crystals. Comparatively, automated pipelines like PHENIX may over-smooth electron density maps, masking disorder . To resolve discrepancies:

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions. For example:

- Docking : The thiazole NH group forms hydrogen bonds with Glu785 in mGluR5’s extracellular domain .

- MD Simulations : RMSD (<2.0 Å over 100 ns) confirms stable binding. MM-PBSA calculations estimate ΔG = -45 kcal/mol .

Experimental Design & Data Analysis

Q. How to design a high-throughput screening assay for antimicrobial activity?

- Microplate Assay : Test compound dilutions (0.1–100 μM) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains in LB broth.

- Endpoint : Measure optical density (OD) after 24 hours. MIC values correlate with >90% growth inhibition .

- Controls : Include ciprofloxacin (positive) and DMSO (vehicle).

Q. What strategies mitigate synthesis byproducts during scale-up?

- Byproduct Identification : LC-MS monitors intermediates (e.g., uncyclized thiourea derivatives).

- Optimization : Use microwave-assisted synthesis (100°C, 30 min) to reduce side reactions vs. traditional reflux .

- Purification : Flash chromatography (hexane/ethyl acetate gradient) isolates the target compound (>98% purity).

Retrosynthesis Analysis